Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 358.39 g/mol. This compound is characterized by its unique structural features, including a thiadiazole ring, a pyrrolidinone moiety, and various functional groups that enhance its biological activity.
This compound is classified within the realm of organic chemistry and medicinal chemistry due to its potential therapeutic applications. It can be sourced from specialized chemical suppliers and databases like PubChem and BenchChem, which provide detailed information regarding its properties and synthesis methods .
The synthesis of methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves several key steps:
These steps may require specific reagents and conditions, including temperature control and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate includes:
The InChI code for this compound is InChI=1S/C15H18N4O4S/c1-22-15(21)14(20)19(23)13(17)12(16)11(18)10(19)9(2)7(6-8)4/h6H,4-5H2,1-3H3,(H,20,21)(H2,16,17)(H2,18) .
Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives for further study.
The mechanism of action of methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific biological targets:
Studies on similar compounds suggest that such interactions could lead to significant biological effects such as anti-inflammatory or antimicrobial activities .
Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate handling procedures and storage conditions for research applications.
Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate has potential applications in various scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: